HOCPCA (3-hydroxycyclopent-1-enecarboxylic acid, CAS 867178-11-8) is a conformationally restricted, highly selective small-molecule ligand targeting the CaMKIIα hub domain, historically characterized as the high-affinity γ-hydroxybutyrate (GHB) binding site [1]. Unlike endogenous GHB or classical pan-kinase inhibitors, HOCPCA provides absolute specificity for CaMKIIα without cross-reactivity at GABA receptors or interference with basal kinase activity [1]. For procurement professionals and lead scientists, HOCPCA represents a critical pharmacological tool and radioligand precursor, offering superior assay reproducibility, active blood-brain barrier (BBB) penetration via the MCT1 transporter [2], and targeted neuroprotective efficacy in ischemic models without the off-target toxicity associated with broad-spectrum alternatives.
Substituting HOCPCA with endogenous GHB or classical CaMKII inhibitors (such as KN93) fundamentally compromises experimental integrity and therapeutic modeling [1]. GHB exhibits dual affinity, binding to both the target site and GABA-B receptors, which introduces confounding sedative and hypothermic effects in vivo [2]. Conversely, standard small-molecule inhibitors like KN93 lack subtype selectivity—inhibiting all four CaMKII isoforms (α, β, γ, δ)—and suppress basal Thr286 autophosphorylation, thereby disrupting normal physiological processes such as long-term potentiation (LTP)[1]. Furthermore, peptide-based alternatives like CN21 require complex, costly vectorization (e.g., tat-conjugation) to achieve cellular penetration [1]. HOCPCA bypasses these limitations by offering native BBB permeability, zero GABA-B affinity, and exclusive pathological-state CaMKIIα modulation, making it non-interchangeable for precise neuropharmacological workflows.
In competitive binding assays, HOCPCA demonstrates an IC50 of 0.073 μM for the high-affinity site, compared to 1.14 μM for endogenous GHB [1]. Crucially, while GHB binds to GABA-B receptors (causing in vivo sedation), HOCPCA exhibits zero measurable affinity for GABA-A or GABA-B receptors at concentrations up to 1 mM [2].
| Evidence Dimension | Binding affinity (IC50) and GABA-B cross-reactivity |
| Target Compound Data | IC50 = 0.073 μM; GABA-B IC50 > 1 mM |
| Comparator Or Baseline | GHB (IC50 = 1.14 μM; active at GABA-B) |
| Quantified Difference | Over 15-fold higher target affinity with complete elimination of GABA-B off-target binding |
| Conditions | In vitro displacement assays in rat brain homogenates |
Securing HOCPCA eliminates confounding GABA-B-mediated sedative effects, ensuring absolute target isolation for in vivo and in vitro pharmacological profiling.
Classical inhibitors like KN93 indiscriminately block all four CaMKII subtypes and significantly inhibit basal Thr286 autophosphorylation, disrupting normal neuronal function [1]. In contrast, HOCPCA selectively binds the CaMKIIα hub domain and does not inhibit basal Thr286 autophosphorylation or physiological long-term potentiation (LTP) even at high concentrations (3 mM) [1]. It exclusively normalizes aberrant CaMKII signaling under ischemic or pathological conditions [1].
| Evidence Dimension | Basal Thr286 autophosphorylation and LTP inhibition |
| Target Compound Data | 0% inhibition of basal LTP and Thr286 autophosphorylation (at 3 mM) |
| Comparator Or Baseline | KN93 (Significant suppression of basal Thr286 and pan-CaMKII inhibition) |
| Quantified Difference | Absolute preservation of baseline kinase activity vs. systemic baseline disruption by KN93 |
| Conditions | Mouse hippocampal slices and in vitro kinase assays under basal vs. Ca2+-stimulated conditions |
Allows researchers to isolate pathological CaMKIIα dysregulation without the systemic toxicity and baseline kinase suppression caused by classical KN-series inhibitors.
For neuroreceptor mapping, [3H]-GHB is severely limited by rapid metabolism and high background noise from GABA-B binding [1]. HOCPCA serves as an optimized precursor for radiolabeling, successfully yielding [3H]-HOCPCA via in situ lithium trimethoxyborotritide reduction [1]. [3H]-HOCPCA binding is completely unaffected by high concentrations of baclofen (a GABA-B agonist), proving its superior signal-to-noise ratio for isolating high-affinity GHB sites [1].
| Evidence Dimension | Radioligand signal specificity |
| Target Compound Data | [3H]-HOCPCA shows specific high-affinity site labeling with zero baclofen displacement |
| Comparator Or Baseline | [3H]-GHB (High background noise and GABA-B cross-reactivity) |
| Quantified Difference | Superior signal-to-noise ratio and structural stability for precise autoradiography |
| Conditions | Ex vivo autoradiography and brain tissue homogenate binding assays |
Validates HOCPCA as the superior, procurement-ready precursor for developing highly specific PET tracers and conducting precise neuroreceptor mapping.
While highly specific peptide-based CaMKII inhibitors (like CN21) require complex, costly chemical modifications (e.g., tat-conjugation) to penetrate cells and the blood-brain barrier [1], HOCPCA is a small molecule that actively crosses the BBB via the Monocarboxylate Transporter Subtype 1 (MCT1) [2]. This allows for straightforward systemic administration (e.g., 175 mg/kg i.p.) in murine stroke models, achieving therapeutic CNS concentrations without vectorization [1].
| Evidence Dimension | Blood-Brain Barrier (BBB) penetration mechanism |
| Target Compound Data | Native active transport via MCT1 enabling direct systemic i.p. dosing |
| Comparator Or Baseline | CN21 peptide (Requires tat-conjugation for cellular entry) |
| Quantified Difference | Elimination of obligate peptide vectorization while maintaining target specificity |
| Conditions | Systemic administration in murine middle cerebral artery occlusion (MCAO) and photothrombotic stroke models |
Significantly reduces formulation complexity and synthesis costs for in vivo neuroprotection studies by providing native BBB permeability.
HOCPCA is the optimal pharmacological agent for middle cerebral artery occlusion (MCAO) and photothrombotic stroke models. Its ability to cross the BBB via MCT1 and selectively normalize ischemia-induced CaMKIIα dysregulation without affecting basal LTP makes it superior to pan-kinase inhibitors like KN93 [1].
Due to its lack of GABA-B cross-reactivity, HOCPCA is the preferred structural precursor for synthesizing [3H]- and [11C]-labeled radiotracers. It provides a clean, high-signal baseline for autoradiography and PET imaging of the CaMKIIα hub domain, outperforming endogenous [3H]-GHB [2].
In biochemical and competitive binding assays, HOCPCA serves as the definitive highly selective reference standard. Its nanomolar affinity (IC50 ~ 73 nM) provides a reliable, reproducible baseline for screening novel allosteric modulators or neuroprotective compounds targeting the CaMKIIα hub domain [3].